4-(hydroxymethyl)benzyl methanethiosulfonate chemical properties
4-(hydroxymethyl)benzyl methanethiosulfonate chemical properties
An In-Depth Technical Guide to 4-(hydroxymethyl)benzyl Methanethiosulfonate: Properties, Reactivity, and Applications in Cysteine Modification
Abstract
This technical guide provides a comprehensive overview of 4-(hydroxymethyl)benzyl methanethiosulfonate, a member of the versatile methanethiosulfonate (MTS) class of reagents. MTS compounds are powerful and highly specific sulfhydryl-reactive agents extensively used in protein chemistry, biophysics, and drug development.[1] This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical properties, mechanism of action, and practical applications. We will explore its core utility in the Substituted Cysteine Accessibility Method (SCAM), its role in bioconjugation, and provide field-proven protocols for its effective use, grounding all claims in authoritative references.
Introduction to the Methanethiosulfonate (MTS) Reagent Class
Methanethiosulfonate (MTS) reagents are a cornerstone of protein chemistry, prized for their ability to selectively and rapidly react with the sulfhydryl (thiol) groups of cysteine residues.[2] This high specificity results in the formation of a stable disulfide bond, a reaction known as alkanethiolation.[1] The power of the MTS family lies in its modularity; the "R" group attached to the methanethiosulfonate moiety can be varied to introduce different charges, sizes, and functionalities (like fluorophores or biotin) at specific protein sites.[1][2][3]
The primary application for these reagents is a powerful technique known as the Substituted Cysteine Accessibility Method (SCAM) .[1][2] SCAM combines site-directed mutagenesis with chemical modification to map the structural and functional landscape of proteins.[1] By systematically replacing amino acids with cysteine and probing their reactivity with various MTS reagents, researchers can elucidate protein topology, map the lining of channels and transporters, and track the conformational changes that underpin protein function.[1][3]
The subject of this guide, 4-(hydroxymethyl)benzyl methanethiosulfonate, is a specific MTS reagent that provides a moderately bulky, neutral probe for these applications.
Physicochemical Properties of 4-(hydroxymethyl)benzyl Methanethiosulfonate
The utility of any chemical probe is fundamentally tied to its physical and chemical properties. These characteristics dictate its handling, stability, and suitability for specific experimental systems.
| Property | Value | Source(s) |
| CAS Number | 887406-47-5 | [4][5] |
| Molecular Formula | C₉H₁₂O₃S₂ | [4][5] |
| Molecular Weight | 232.32 g/mol | [4][5] |
| IUPAC Name | [4-(methylsulfonylsulfanylmethyl)phenyl]methanol | [4][5] |
| Synonym | S-[4-(hydroxymethyl)benzyl] methanesulfonothioate | |
| Storage Temperature | -20°C, desiccated | [1][4] |
Stability and Handling: MTS reagents, including this compound, are known to be hygroscopic and susceptible to hydrolysis in aqueous solutions.[1] Therefore, meticulous handling is critical for experimental success.
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Storage: The compound must be stored desiccated at -20°C to prevent degradation.[1][4]
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Handling: Before opening, the vial should be warmed to room temperature to prevent moisture condensation onto the solid reagent.[1]
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Solution Preparation: Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO to prevent hydrolysis.[1][2][6] This stock can then be diluted into an aqueous reaction buffer. While aqueous solutions may be stable for short periods (hours at 4°C), fresh preparation is always the most reliable approach.[6]
Chemical Reactivity and Mechanism of Action
The defining feature of 4-(hydroxymethyl)benzyl methanethiosulfonate is its highly specific reaction with thiols.[4]
Core Reaction Mechanism: The reaction proceeds via a nucleophilic attack by the sulfur atom of a cysteine's thiol group on one of the sulfur atoms of the MTS reagent. This is a highly specific reaction for the ionized thiol, or thiolate (R-S⁻), which is a much stronger nucleophile than its protonated form (R-SH).[1] This attack results in the formation of a new, stable disulfide bond between the cysteine residue and the 4-(hydroxymethyl)benzyl group, with the concurrent displacement of the methanesulfinate leaving group (CH₃SO₂⁻).
Caption: A typical workflow for the Substituted Cysteine Accessibility Method (SCAM).
Covalent Inhibition and Functional Modulation
This reagent can serve as a low-toxicity alternative to traditional inhibitors like mercury-containing compounds for proteins that have a functionally important and accessible cysteine. [7]For example, it has been shown that MTS reagents can inhibit mercurial-sensitive aquaporins in a size-dependent manner. [7]The covalent modification of a key cysteine can block a channel pore or an active site, providing a powerful method to study protein function.
Bioconjugation and Protein Labeling
Bioconjugation—the chemical linking of two molecules where at least one is a biomolecule—is a pillar of modern therapeutics and diagnostics. [8][9][10]Cysteine-specific modification is a popular strategy due to the low natural abundance and unique reactivity of cysteine. 4-(hydroxymethyl)benzyl methanethiosulfonate can be used to attach its benzyl-based moiety to a protein. While the hydroxymethyl group itself is not a common attachment point for large payloads, it adds polarity and could potentially be used in more complex, multi-step labeling strategies. This reagent is part of a broader chemical toolkit used to create complex biomaterials and targeted therapeutics like antibody-drug conjugates (ADCs). [9][11]
Experimental Protocols
The following protocols provide a general framework. Optimization is essential for each specific protein and experimental system.
Protocol 1: General Protein Cysteine Modification
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Reagent Preparation: Prepare a 100 mM stock solution of 4-(hydroxymethyl)benzyl methanethiosulfonate in anhydrous DMSO. This stock is best used fresh but can be stored at -20°C for short periods if tightly sealed.
-
Protein Preparation: Ensure the target protein is in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-7.5) and that any pre-existing disulfide bonds are reduced if necessary (e.g., with a short incubation of 1-5 mM TCEP, followed by removal of the reducing agent).
-
Reaction: Add the MTS stock solution to the protein solution to a final concentration typically ranging from 10 µM to 2 mM. [2][6]The optimal concentration depends on the protein and the reactivity of the specific cysteine.
-
Incubation: Incubate the reaction for a period ranging from 1 minute to 1 hour at a controlled temperature (e.g., 4°C, room temperature). [6]Reaction progress can be monitored by functional assays or mass spectrometry.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like free cysteine (e.g., 20 mM) can be added to consume any excess MTS reagent. [3]6. Purification: Remove excess reagent and byproducts by dialysis, spin filtration, or size-exclusion chromatography.
Protocol 2: Reversibility Control
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Confirm Modification: After confirming successful modification (Step 6 from Protocol 1) and observing a functional effect, proceed with reversal.
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Add Reducing Agent: Add DTT to the modified protein solution to a final concentration of 10-50 mM.
-
Incubation: Incubate for 30-60 minutes at room temperature.
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Verification: Re-run the functional assay to confirm that the protein's original activity has been restored. This validates that the observed effect was due to the specific and reversible disulfide modification. [7]
Conclusion
4-(hydroxymethyl)benzyl methanethiosulfonate is a highly effective and specific chemical tool for the investigation of protein structure and function. Its ability to rapidly and selectively form a reversible disulfide bond with cysteine residues makes it an invaluable reagent for SCAM studies, targeted covalent inhibition, and bioconjugation strategies. By understanding its chemical properties, mechanism of action, and proper handling procedures, researchers can confidently deploy this reagent to gain critical insights into complex biological systems and advance the development of novel therapeutics.
References
- Benchchem. (n.d.). Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide for Researchers. Benchchem.
- Biotium. (n.d.). MTS reagents. Biotium.
- Endeward, V., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. PMC.
- Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate. Sigma-Aldrich.
- Interchim. (n.d.). Fluorescent MTS. Interchim.
- Interchim. (n.d.). MTSEA-Biotin, -X, -XX. Interchim.
- LGC Standards. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate. LGC Standards.
- Fisher Scientific. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate, TRC 25 mg. Fisher Scientific.
- Liu, Y., et al. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC.
- Single Use Support. (2023). Bioconjugates: Examples & Applications. Single Use Support.
- Vector Labs. (2021). Bioconjugation And Its Use In Biomolecular Research. Vector Labs.
- Kyushu University. (2018). Development of a benzylic thiolation reaction under Weakly Acidic Conditions: A New option for Bioconjugation Reaction. Kyushu University Research Results.
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